Product packaging for cyclocinamide B(Cat. No.:)

cyclocinamide B

Cat. No.: B1255260
M. Wt: 785.4 g/mol
InChI Key: NQEPESITNWAAHG-BNDYYXHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclocinamide B is a complex halogenated cyclic peptide natural product originally isolated from marine sponges of the Corticium species . This compound features a challenging 14-membered macrocyclic ring core structure, composed of a hexapeptide sequence that incorporates both alpha and beta-amino acids, including a 5-bromotryptophan residue and a diaminopropionic acid unit . Its planar structure is characterized by the presence of bromine and chlorine atoms . The definitive absolute stereochemistry of the natural product has been a subject of investigation, as total synthesis efforts of proposed structures have indicated that the true configuration may require further clarification . Research into this compound is primarily focused on the areas of natural product synthesis and stereochemical analysis. The compound serves as a valuable target for developing novel synthetic methodologies, particularly for macrocyclization strategies in peptide synthesis . Studies comparing synthetic isomers of cyclocinamides provide insights into how subtle stereochemical differences influence the three-dimensional structure and physicochemical properties of complex peptides . This makes this compound a compound of significant interest for researchers in organic chemistry, medicinal chemistry, and marine natural product discovery. This product is intended for research use only and is not for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32BrCl2N9O8 B1255260 cyclocinamide B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H32BrCl2N9O8

Molecular Weight

785.4 g/mol

IUPAC Name

N-[2-[[(3R,6S,10R,13S)-3-(2-amino-2-oxoethyl)-10-[(5-bromo-1H-indol-3-yl)methyl]-13-hydroxy-2,5,9,12-tetraoxo-1,4,8,11-tetrazacyclotetradec-6-yl]amino]-2-oxoethyl]-4,5-dichloro-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C29H32BrCl2N9O8/c1-41-20(6-15(31)24(41)32)28(48)37-11-23(44)38-19-9-35-25(45)17(4-12-8-34-16-3-2-13(30)5-14(12)16)40-29(49)21(42)10-36-26(46)18(7-22(33)43)39-27(19)47/h2-3,5-6,8,17-19,21,34,42H,4,7,9-11H2,1H3,(H2,33,43)(H,35,45)(H,36,46)(H,37,48)(H,38,44)(H,39,47)(H,40,49)/t17-,18-,19+,21+/m1/s1

InChI Key

NQEPESITNWAAHG-BNDYYXHWSA-N

Isomeric SMILES

CN1C(=CC(=C1Cl)Cl)C(=O)NCC(=O)N[C@H]2CNC(=O)[C@H](NC(=O)[C@H](CNC(=O)[C@H](NC2=O)CC(=O)N)O)CC3=CNC4=C3C=C(C=C4)Br

Canonical SMILES

CN1C(=CC(=C1Cl)Cl)C(=O)NCC(=O)NC2CNC(=O)C(NC(=O)C(CNC(=O)C(NC2=O)CC(=O)N)O)CC3=CNC4=C3C=C(C=C4)Br

Synonyms

cyclocinamide B

Origin of Product

United States

Isolation and Biogeographical Distribution of Cyclocinamide B

Initial Isolation Procedures and Source Organisms

The isolation of cyclocinamide B begins with the collection of specific marine sponge species, followed by detailed laboratory procedures to extract and purify the compound.

This compound was notably isolated from specimens of the marine sponge Corticium sp. nih.govnih.govacs.orgacs.org. These specimens were collected from Fijian waters nih.govnih.govacs.orgacs.org. Another related compound, cyclocinamide A, was isolated from the marine sponge Psammocinia sp. obtained from Papua New Guinea jst.go.jpresearchgate.netnih.gov.

Initial extraction procedures involved the crude methanol (B129727) extract of the sponge material nih.gov. This extract was then subjected to partitioning nih.gov. For Corticium sp., a CHCl3 soluble portion was obtained from the partitioned extract nih.gov.

Following initial extraction and partitioning, chromatographic techniques are employed to isolate and purify this compound. The CHCl3 soluble portion from the Corticium sp. extract was separated using C18 flash chromatography with a water to methanol gradient nih.gov. Further purification and analysis have utilized techniques such as LC-MS and MS/MS-based molecular networking jst.go.jpnih.gov. Semi-preparative RP-HPLC has also been used in the isolation of related cyclocinamides nih.gov.

Biogeographical Variations in Cyclocinamide Production

The isolation of this compound from Corticium sp. in Fiji and cyclocinamide A from Psammocinia sp. in Papua New Guinea suggests a potential biogeographical influence on the production of these compounds nih.govnih.govacs.orgacs.orgjst.go.jpresearchgate.netescholarship.org. Research on Psammocinia aff. bulbosa has highlighted dramatic biogeographical variations in secondary metabolites, complicating the reisolation of compounds like cyclocinamide A and indicating that location can significantly impact the chemical profile of sponge species nih.gov.

Table 1: Source Organisms and Isolation Locations of this compound and Related Compound

CompoundSource OrganismIsolation Location
This compoundCorticium sp.Fiji
Cyclocinamide APsammocinia sp.Papua New Guinea

Structural Elucidation and Stereochemical Characterization of Cyclocinamide B

Primary Structure Determination Methodologies

The primary structure, or planar structure, of cyclocinamide B was elucidated through the application of high-resolution mass spectrometry and extensive nuclear magnetic resonance spectroscopy. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS), specifically using techniques like ESI-FTMS and SORI-CID, was crucial in determining the molecular formula of this compound. nih.gov Analysis of the monoisotopic molecular ion and daughter ions provided precise mass measurements that allowed for the establishment of the elemental composition. nih.gov The molecular formula of this compound (compound 2) was determined to be C₂₉H₃₂N₉O₈BrCl₂. nih.gov This analysis also indicated the presence of multiple halogen atoms within the molecule. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Elucidation (e.g., 2D NMR, HSQC, HMBC)

Extensive use of 1D and 2D NMR data was fundamental in identifying the individual amino acid residues and their connectivity within this compound. nih.gov Techniques such as ¹H, ¹³C, COSY, TOCSY, gHSQC-TOCSY, gHSQC, and gHMBC were employed. nih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments helped establish spin systems, revealing directly coupled protons and networks of coupled protons within individual amino acid residues. nih.govsdsu.edu

HSQC (Heteronuclear Single Quantum Correlation) experiments provided information about one-bond correlations between protons and carbons, allowing for the assignment of proton and carbon signals to specific CH, CH₂, or CH₃ groups. nih.govsdsu.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) experiments were vital for establishing long-range correlations between protons and carbons separated by two, three, or even four bonds. nih.govsdsu.edulibretexts.org These correlations were critical for linking the individual amino acid spin systems and determining the sequence and cyclic nature of the peptide. nih.gov For instance, HMBC correlations were used to establish the structure of the N-Me-2-carbonyl-4,5-dichloropyrrole moiety, confirming the positions of the chlorine atoms and the methyl group. nih.govacs.org

Analysis of the NMR data led to the identification of several partial structures, including a 5-Br tryptophan residue, isoserine (iSer), and 1,2-diaminopropionic acid (DAP). nih.gov Comparison of the NMR data of this compound with that of cyclocinamide A, a similar cyclic peptide, indicated that this compound contained a dichloropyrrole instead of the monochloropyrrole found in cyclocinamide A. nih.govacs.org

Stereochemical Assignment Approaches and Challenges

Determining the absolute stereochemistry of cyclic peptides like this compound, which contain multiple stereocenters, presents significant challenges. researchgate.netnih.govqmul.ac.uk

Initial Proposals and Ambiguities in Stereocenter Configuration

Initial structural reports for cyclocinamide A, a closely related compound, involved proposals for its stereochemistry, sometimes based on biosynthetic considerations or limited data like chiral TLC. jst.go.jp These initial assignments were not always consistent and highlighted the ambiguities inherent in determining the configuration of multiple stereocenters within flexible cyclic structures. researchgate.netnih.govjst.go.jp For this compound, an initial absolute configuration was assigned as 4S, 7R, 11S, 14R using Marfey's method. jst.go.jp However, inconsistencies between the data of natural cyclocinamides and synthesized isomers have suggested that the true structures and relative stereochemistry may not have been definitively defined in early studies. researchgate.netnih.gov

Application of Chiral Derivatization Methods (e.g., Marfey's Method) for Absolute Configuration

Marfey's method is a widely used technique for determining the absolute configuration of amino acid residues in peptides after acid hydrolysis. nih.govacs.orgresearchgate.netjst.go.jpmdpi.comgeomar.de This method involves derivatizing the acid hydrolysate of the peptide with a chiral reagent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA) or Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA). nih.govjst.go.jpmdpi.comnih.gov The resulting diastereomers are then separated and analyzed, typically by HPLC, by comparing their retention times to those of similarly derivatized standard amino acids of known configuration. nih.govjst.go.jpmdpi.comnih.gov

Marfey's analysis was applied to this compound to determine the absolute stereochemistry of its constituent amino acids. nih.govacs.orgresearchgate.net Using L-FDVA, LCMS analysis of the derivatized hydrolysate of this compound showed an enhancement of the peak corresponding to L-iSer when co-injected with an L-FDVA-DL-iSer reference, confirming the presence of L-iSer. nih.gov Marfey's analysis using L-FDAA unambiguously proved the absolute stereochemistry for D-Asp, L-DAP, and D-5-Br-Trp in a related study on cyclopsammocinamides A and B, which are enantiomers of cyclocinamide A and share structural similarities with this compound. jst.go.jp However, challenges can arise, such as overlapping retention times for certain amino acid derivatives, as noted for L-FDAA-D-iSer and L-FDAA-Gly in one instance. nih.gov

Chiral Chromatography for Stereoisomer Differentiation (e.g., Chiral TLC, HPLC)

Chiral chromatography, including chiral thin-layer chromatography (TLC) and chiral high-performance liquid chromatography (HPLC), plays a role in differentiating stereoisomers. acs.orgnih.govresearchgate.netmdpi.comup.pt These techniques utilize chiral stationary phases or chiral mobile phase additives to separate enantiomers or diastereomers based on transient diastereomeric interactions. researchgate.netmdpi.comup.pt

While Marfey's method couples chiral derivatization with achiral chromatography (like standard HPLC columns), chiral chromatography directly separates stereoisomers without prior derivatization, provided a suitable chiral stationary phase or mobile phase system is available for the specific compound. researchgate.netmdpi.comup.pt Chiral TLC has been used in some studies to assign stereochemistry based on comparison with standards. jst.go.jpescholarship.org Chiral HPLC is a powerful tool for achieving high-resolution separation of enantiomers and diastereomers and is often used in conjunction with or as an alternative to derivatization methods for stereochemical analysis. mdpi.commdpi.comup.pt

Data Table: Spectroscopic Data Highlights for this compound

MethodKey FindingsReference
ESI-FTMS/SORI-CIDMolecular Formula: C₂₉H₃₂N₉O₈BrCl₂ nih.gov
1D/2D NMRIdentification of amino acid residues (5-Br-Trp, iSer, DAP, etc.) nih.gov
(COSY, TOCSY)Establishment of spin systems within residues nih.gov
(HSQC)One-bond ¹H-¹³C correlations nih.gov
(HMBC)Long-range ¹H-¹³C correlations, linkage of residues, confirmation of moieties nih.govacs.org

Data Table: Marfey's Analysis Results (Selected Residues)

Amino Acid ResidueDerivatization ReagentDetermined ConfigurationReference
iSerL-FDVAL nih.gov
AspL-FDAAD jst.go.jp
DAPL-FDAAL jst.go.jp
5-Br-TrpL-FDAAD jst.go.jp

Note: The Marfey's analysis results for Asp, DAP, and 5-Br-Trp are based on studies of cyclopsammocinamides A and B, which are closely related to this compound. jst.go.jp

Detailed Research Findings:

Research on this compound, particularly its initial isolation and characterization, highlights the iterative nature of structural elucidation. The combination of HRMS and comprehensive 2D NMR experiments allowed researchers to piece together the planar structure, identifying key amino acid components and the unique halogenated pyrrole (B145914) moiety. nih.govacs.org The comparison with cyclocinamide A was instrumental in understanding the structural variations, specifically the dichloropyrrole in this compound versus the monochloropyrrole in cyclocinamide A. nih.govacs.org

The determination of absolute stereochemistry proved more complex. While Marfey's method provided crucial information on the configuration of individual amino acid residues after hydrolysis, inconsistencies observed when comparing natural products to synthetic isomers of related cyclocinamides underscore the challenges in definitively assigning the full stereochemical configuration of the intact cyclic peptide. researchgate.netnih.govjst.go.jp The use of different Marfey's reagents (L-FDAA vs. L-FDVA) and chromatographic conditions can impact the separation and analysis of diastereomers, as seen with the better separation of iSer derivatives using L-FDVA. nih.gov

Further research, including synthetic efforts and potentially computational methods like DP4 probability analysis (which has been applied to cyclocinamide A), may be necessary to fully resolve any remaining stereochemical ambiguities in this compound. researchgate.netjst.go.jpescholarship.orgresearchgate.net

Computational Chemistry Approaches for Stereostructure Validation (e.g., DP4 Probability Method, DFT Calculations for NMR Prediction)

Computational chemistry approaches, such as the DP4 probability method and Density Functional Theory (DFT) calculations for NMR prediction, have been employed to aid in the stereostructure validation of this compound and related cyclocinamides researchgate.netnih.govacs.orgmdpi.comescholarship.org. The DP4 probability method compares experimental NMR data with computationally predicted NMR data for different possible stereoisomers to assign the most probable stereochemistry nih.govescholarship.orgcsic.es. This method has been successfully utilized to establish the true structure of cyclocinamide A, a flexible cyclic peptide with four isolated stereocenters researchgate.netnih.govescholarship.org. Benchmarking the necessary level of theory for successful NMR prediction is crucial for these calculations nih.gov.

Comparative Analysis of Spectroscopic Data between Natural and Synthetic Stereoisomers

Comparative analysis of spectroscopic data, particularly 1H and 13C NMR, between natural and synthetic stereoisomers has been a critical step in the structural and stereochemical characterization of this compound researchgate.netnih.govescholarship.org. Early synthetic attempts of proposed this compound structures resulted in compounds whose NMR data were not identical to the natural product, indicating that the initially assigned stereochemistry might be incorrect researchgate.netescholarship.orgjst.go.jp. Spectral data reexamination supports the notion of identical relative stereochemistry among the four chiral centers of cyclocinamide A and B, although their true structures have not been definitively defined through synthesis nih.govescholarship.org.

Table 1: Comparison of Spectroscopic Data (Illustrative based on search results)

Compound1H NMR Data (Selected Peaks)13C NMR Data (Selected Peaks)NotesSource
Natural this compoundSimilar to CC-A nih.govnih.govSimilar to CC-A nih.govInitial assignment 4S, 7R, 11S, 14R researchgate.netresearchgate.net nih.govnih.gov
Synthetic Nominal CC-BNot identical to natural nih.govNot identical to natural nih.govSynthesis reported nih.govescholarship.org nih.govescholarship.org
Natural Cyclocinamide A- nih.gov- nih.govTrue stereochemistry determined as 4S, 7R, 11R, 14S using DP4 and synthesis researchgate.netnih.govescholarship.org researchgate.netnih.govescholarship.org

Note: Specific detailed NMR data are not consistently provided in the search snippets, thus this table illustrates the type of comparison performed.

Detailed Analysis of Unique Structural Features

This compound possesses several unique structural features that contribute to its classification as an intriguing marine natural product researchgate.netnih.gov.

Cyclic Tetrapeptide Core Architecture (e.g., 14-membered β2αβ2α core)

The cyclocinamides, including this compound, feature a unique 14-membered cyclic tetrapeptide core with a β2αβ2α architecture researchgate.netnih.gov. This core structure is considered rare among cyclic tetrapeptides researchgate.netresearchgate.net. Direct synthesis methods have been successful in forming this 14-membered cyclic peptide structure researchgate.netnih.govescholarship.org.

Characterization of Non-Proteinogenic Amino Acid Residues (e.g., 5-bromotryptophan, 1,2-diaminopropionic acid, isoserine)

This compound incorporates several non-proteinogenic amino acid residues researchgate.net. These include 5-bromotryptophan, 1,2-diaminopropionic acid (Dap), and isoserine nih.govresearchgate.netescholarship.org. Non-proteinogenic amino acids are frequently observed in cyclic peptides from marine sponges and can arise from mixed biosynthetic pathways researchgate.net. 1,2-diaminopropionic acid is a non-proteinogenic amino acid that serves as an important building block in the biosynthesis of several natural products mdpi.comnih.gov. Isoserine and 2,3-diaminopropionic acid are also noted as β-amino acids found in other natural products researchgate.net.

Identification and Halogenation Patterns of Dipeptide Side Chains (e.g., chlorinated N-methyl pyrrole)

A notable feature of this compound is the presence of halogenated dipeptide side chains, specifically a chlorinated N-methyl pyrrole moiety nih.govresearchgate.netescholarship.org. This compound is reported to have a second chlorine atom compared to cyclocinamide A, located at a specific position on the pyrrole ring, leading to the elucidation of an N-Me-2-carbonyl-4,5-dichloropyrrole moiety nih.govnih.gov. Halogenated pyrrole rings are relatively limited in known peptides, with cyclocinamides being among those described as possessing chlorinated pyrrole rings researchgate.netresearchgate.net. This compound is described as having a glycine (B1666218) chlorinated N-methyl pyrrole dipeptide side chain escholarship.org.

Synthetic Strategies and Methodologies for Cyclocinamide B and Its Stereoisomers

Total Synthesis Approaches to Cyclocinamide B and its Nominal Structures

The total synthesis of nominal this compound was a complex undertaking that involved careful planning and execution, particularly after initial strategies proved unsuccessful. nih.gov The stereochemical ambiguity of the natural product further complicated synthetic efforts, necessitating the preparation of multiple isomers. nih.govresearchgate.net

Retrosynthetic analysis is a method used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgamazonaws.comairitilibrary.com For this compound, two main retrosynthetic strategies were considered.

An initial approach, which had been successful in the synthesis of the nominal structure of cyclocinamide A, involved disconnecting the macrocycle to a linear tetrapeptide precursor that incorporated a turn-inducing fragment. nih.govnih.gov This strategy aimed to pre-organize the linear peptide into a conformation favorable for cyclization. The key disconnections for this initial strategy are outlined below:

Disconnection 1 (Macrocycle): Cleavage of an amide bond within the 14-membered ring to yield a linear tetrapeptide precursor.

Disconnection 2 (Linear Tetrapeptide): Further disconnection of the linear precursor into constituent dipeptide units, one of which contains the turn-inducing (cyclo)Asn moiety. nih.gov

However, this strategy ultimately failed for the synthesis of nominal this compound, with the key synthetic intermediates proving to be unstable. nih.gov

A second, successful approach was adapted from a synthesis of a cyclocinamide A stereoisomer developed by Grieco. nih.gov This "direct synthesis" strategy did not rely on a turn-inducing fragment. The retrosynthetic plan involved the following key disconnections:

Disconnection 1 (Exocyclic Dipeptide): The achiral N-methylpyrrole-glycine dipeptide side chain is disconnected, revealing the core macrocycle.

Disconnection 2 (Macrocycle Amide Bond): The 14-membered ring is opened via amide bond cleavage to generate a linear tetrapeptide precursor.

Disconnection 3 (Linear Tetrapeptide): The linear tetrapeptide is disconnected into a tripeptide and a single amino acid derivative (a diaminopropionic acid derivative). nih.gov

Disconnection 4 (Tripeptide): The tripeptide is further broken down into a dipeptide and an asparagine derivative. nih.gov

This revised strategy formed the basis for the first successful total synthesis of nominal this compound. nih.gov

The successful synthesis of nominal this compound relied on the preparation of several key dipeptide and amino acid building blocks. nih.gov

The initial, unsuccessful strategy utilized three main fragments:

A (cyclo)Asn-containing dipeptide derived from R-asparagine and S-diaminopropionic acid, intended as the turn-inducer. nih.gov

A dipeptide fragment synthesized from R-5-bromotryptophan and S-isoserine through standard amide bond formation. nih.gov

An achiral dipeptide prepared from N-methylpyrrole and glycine (B1666218) methyl ester. nih.gov

The successful "direct synthesis" approach constructed the linear tetrapeptide precursor in a more sequential manner rather than coupling pre-formed dipeptide units for the entire backbone. It began with the dipeptide formed from R-5-bromotryptophan and S-isoserine. This unit, 6 , was then elongated by coupling with R-Fmoc-Asn(Tr)-OH to give a tripeptide, followed by coupling with a diaminopropionic acid derivative to furnish the full linear tetrapeptide. nih.gov

Fragment NumberConstituent Amino Acids / PrecursorsRole in Synthesis
3 R-Asparagine, S-Diaminopropionic acid(cyclo)Asn turn-inducer (failed strategy) nih.gov
4 R-5-Bromotryptophan, S-IsoserineDipeptide core fragment nih.gov
5 N-Methylpyrrole, Glycine methyl esterAchiral side-chain dipeptide nih.gov

Macrocyclization Techniques and Challenges

The formation of the 14-membered ring is often the most challenging step in the synthesis of cyclic peptides like this compound. nih.gov Success is highly dependent on the chosen coupling reagent and the conformational preferences of the linear precursor. uni-kiel.de

Peptide coupling reagents activate the carboxylic acid group of one amino acid to facilitate amide bond formation with the amino group of another. americanpeptidesociety.org In macrocyclization, the choice of reagent is critical to maximize the yield of the desired monomeric cyclic product and minimize side reactions like oligomerization. nih.govuni-kiel.de

For the synthesis of nominal this compound, extensive experimentation was required to identify the optimal reagent for the ring-closing step. After various conditions were tested, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) was found to be the most effective coupling reagent. nih.gov The use of DEPBT for the cyclization of the linear tetrapeptide precursor led to the formation of the desired 14-membered macrocycle in a combined yield of 79%. nih.gov

Other common coupling reagents used in complex peptide synthesis include:

Carbodiimides: DCC (dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide). americanpeptidesociety.org

Uronium/Aminium Salts: HBTU, HATU, PyAOP. peptide.com These are known for their high efficiency and low rates of racemization. peptide.comuniurb.it PyAOP was noted to be effective in preventing a disadvantageous deprotection in an earlier synthesis of a cyclocinamide A isomer. nih.gov

Linear peptides, particularly those with fewer than seven L-amino acids, tend to adopt extended s-trans conformations at each amide bond, which is entropically unfavorable for cyclization. nih.govuni-kiel.de To form the ring, the peptide must adopt a strained cis-amide conformation, creating a significant energy barrier. uni-kiel.de

In the synthesis of this compound, the initial strategy attempted to overcome this barrier by incorporating a rigid (cyclo)Asn turn-inducer. nih.gov The rationale was that this fragment would force the linear peptide into a "pre-cyclization" conformation, lowering the activation energy for ring closure. nih.gov While this approach was successful for synthesizing cyclocinamide A isomers, it failed for nominal this compound due to the instability of the intermediates. nih.govescholarship.org

The successful synthesis did not employ a specific turn-inducing element. Instead, it relied on finding a robust coupling reagent (DEPBT) and optimized conditions that could drive the cyclization of the flexible linear tetrapeptide precursor to completion, despite the unfavorable conformational preferences. nih.gov This highlights that direct cyclization can sometimes be achieved through careful reaction optimization, even without pre-organizing the precursor. researchgate.net

Turn-inducing fragments are structural motifs designed to promote the formation of β-turns or other folded structures in a linear peptide chain. nih.gov By reducing the conformational flexibility of the precursor, these fragments can significantly improve the efficiency and yield of macrocyclization reactions. nih.govuni-kiel.de

A key example in the broader cyclocinamide synthesis campaign was the use of a (cyclo)asparagine ((cyclo)Asn) derivative. nih.gov This bicyclic fragment acts as a rigid dipeptide surrogate that introduces a well-defined turn. In the synthesis of nominal (all-S) cyclocinamide A, the inclusion of (cyclo)Asn was critical for the success of the macrocyclization step, which proceeded in good yield with no racemization. nih.govacs.org

However, the role of this turn-inducer proved to be context-dependent. In the attempted synthesis of nominal this compound, the strategy of including a (cyclo)Asn turn inducer failed. nih.govresearchgate.net The synthetic intermediates containing this fragment were found to be unstable, preventing the completion of the synthesis. nih.gov This outcome demonstrates that a turn-inducing element that is effective for one stereoisomer may not be suitable for another, and that a direct cyclization approach can be a viable or even superior alternative. researchgate.net

Preparation and Characterization of this compound Stereoisomers and Analogues

The structural elucidation of complex natural products like this compound often necessitates the synthesis of various stereoisomers to unequivocally assign the absolute and relative stereochemistry. This section details the synthetic endeavors to prepare diastereomers of this compound and the subsequent comparison of their analytical data with that of the natural isolate.

Synthetic Routes to Diastereomers for Stereochemical Assignment

The total synthesis of the initially proposed, or "nominal," structure of this compound was a critical step in verifying its stereochemistry. nih.gov Research groups, notably that of Konopelski, undertook the challenge of constructing the complex macrocyclic peptide, which features a 14-membered ring. nih.govnih.gov

The synthetic strategy for the nominal this compound was designed in parallel with the synthesis of isomers of cyclocinamide A. nih.gov The approach involved the convergent assembly of three key dipeptide units. nih.gov However, a strategy that had previously been successful in the synthesis of cyclocinamide A isomers, which utilized a (cyclo)Asn derivative as a turn-inducer to facilitate the challenging macrocyclization step, proved unsuccessful for the synthesis of nominal this compound. nih.govnih.gov This led to the adoption of a more direct synthetic route for the formation of the 14-membered cyclic peptide core of nominal this compound. nih.govnih.gov

In addition to the synthesis of the nominal structure, other diastereomers were also prepared to explore the stereochemical landscape of the cyclocinamides. nih.gov This was prompted by the finding that the spectroscopic data of the synthesized nominal cyclocinamide A did not match that of the natural product, suggesting an incorrect initial stereochemical assignment. nih.gov Consequently, the synthesis of an enantiomeric form of a cyclocinamide A isomer, ent-1c, was also undertaken during the synthetic campaign targeting this compound. nih.gov The synthesis of these various stereoisomers was crucial for a comprehensive comparison with the natural products to ultimately deduce the correct stereochemical configurations. jst.go.jp

Comparison of Spectroscopic and Chromatographic Data with Natural Isolates

Upon the successful synthesis of nominal this compound and other stereoisomers, a meticulous comparison of their spectroscopic and chromatographic data with that of the natural isolates was conducted. nih.gov The primary analytical techniques employed for this comparison were Nuclear Magnetic Resonance (NMR) spectroscopy and the measurement of optical rotation. nih.gov

The comparison of the ¹H and ¹³C NMR spectra of the synthetic nominal this compound with the data reported for the natural product revealed significant discrepancies. nih.gov This indicated that the initially proposed structure of this compound was incorrect. nih.govnih.gov

Evolution of Synthetic Methodologies in Cyclocinamide Research

The synthetic efforts towards cyclocinamide A and B have seen a notable evolution in strategy, driven by the challenges inherent in constructing these complex cyclic peptides. The journey from early attempts to more successful approaches highlights the iterative nature of total synthesis.

Initial synthetic work on cyclocinamide A began shortly after its structure was first reported, though with an undefined stereochemistry at two centers. nih.gov Early attempts by other groups to synthesize possible diastereomers of cyclocinamide A met with mixed success; while two isomers were prepared, they did not match the natural product, and the synthesis of the other two possible isomers failed. nih.gov

A significant advancement in the field was the introduction of a (cyclo)Asn-containing dipeptide as a "turn-inducing" fragment by the Konopelski group in their synthesis of nominal cyclocinamide A and its 11R isomer. nih.gov This strategy was designed to pre-organize the linear peptide precursor into a conformation amenable to macrocyclization, a notoriously difficult step in the synthesis of medium-sized cyclic peptides. nih.gov This approach proved successful for the cyclocinamide A isomers, leading to good yields for the macrocyclization reaction. nih.gov

Chemical Biology Investigations and Structure Activity Relationship Sar Explorations of Cyclocinamide B

Research on the Biological Activity Profile of Cyclocinamide B

Initial biological evaluations of this compound, a halogenated cyclic peptide isolated from a Fijian sponge of the Corticium species, have revealed a distinct lack of cytotoxic activity against certain human cancer cell lines. Specifically, in vitro testing demonstrated that this compound was inactive when screened against the HCT-116 human colon carcinoma cell line. nih.govnih.gov This finding is particularly noteworthy when contrasted with the bioactivity of its closely related analogue, cyclocinamide A, which has shown selective cytotoxicity against solid tumor models. nih.govnih.gov The absence of a cytotoxic response in HCT-116 cells exposed to this compound suggests that its specific structural and stereochemical features are not conducive to inducing cell death in this particular cancer cell type. This observation has been a critical driver for further investigations into the structure-activity relationships within the cyclocinamide family of natural products.

Comparative Analysis of Structural Features and Biological Profiles with Cyclocinamide A and Related Cyclic Peptides

The striking difference in the biological activity profiles of cyclocinamide A and this compound has prompted detailed comparative structural analyses. While both compounds share an almost identical 14-membered cyclic hexapeptide framework, the key differentiator lies in their absolute stereochemistry. nih.govnih.gov Cyclocinamide A, isolated from the sponge Psammocinia aff. bulbosa, was determined to have a 4S, 7S, 11S, 14S absolute configuration. nih.govnih.gov In contrast, this compound was reported to possess a 4S, 7R, 11S, 14R configuration. nih.gov

CompoundReported Absolute StereochemistryBiological Activity against HCT-116 CellsSource Organism
(+)-Cyclocinamide A4S, 7S, 11S, 14SCytotoxic (selectively)Psammocinia aff. bulbosa
(+)-Cyclocinamide B4S, 7R, 11S, 14RInactiveCorticium sp.

The case of the cyclocinamides serves as a prominent example of the critical role that stereochemistry plays in defining the biological activity of complex natural products, particularly cyclic peptides. nih.govnih.gov The chirality of amino acid residues dictates the peptide's three-dimensional conformation, including its folding, the stability of its secondary structures, and the spatial orientation of its side chains. nih.govlibretexts.org These conformational properties are paramount for molecular recognition and binding to biological targets such as enzymes or receptors. libretexts.org

Insights into Potential Interactions with Biological Targets Based on Structural Scaffolding

The macrocyclic peptide scaffold, as seen in this compound, possesses unique structural features that inform theoretical models of ligand-target recognition. Unlike traditional small molecules that typically require well-defined pockets or grooves for binding, macrocyclic peptides can interact with a wider range of protein surfaces. frontiersin.org Their larger, more complex structures can engage with shallow, featureless, or even convex protein surfaces, making them particularly adept at disrupting protein-protein interactions (PPIs). frontiersin.orgfrontiersin.org

Strategic Implications for Lead Compound Discovery in Natural Product Chemistry

The pursuit of novel therapeutic agents has often led researchers to the vast and structurally diverse world of natural products. These molecules, honed by evolution, offer a rich source of chemical scaffolds with potent biological activities. This compound, a cyclic peptide isolated from marine sources, exemplifies both the promise and the challenges inherent in natural product-based drug discovery. While initial reports on the related cyclocinamide A suggested activity against solid tumors, the journey from a raw natural product to a viable lead compound is fraught with complexities, many of which are highlighted by the case of this compound. nih.gov

The exploration of this compound and its analogues holds significant strategic implications for the broader field of natural product chemistry, particularly in the context of identifying and optimizing new lead compounds. The challenges associated with its structural elucidation and synthesis underscore the critical need for advanced analytical and synthetic methodologies.

The Challenge of Structural Verification:

A fundamental challenge in the study of this compound has been the definitive determination of its three-dimensional structure. nih.gov Although its planar structure was reported, subsequent synthetic efforts to replicate the proposed molecule have not conclusively matched the data of the natural product. nih.gov This ambiguity surrounding the absolute stereochemistry has profound implications for any chemical biology or structure-activity relationship (SAR) studies. Without a confirmed structure, pinpointing the precise molecular interactions responsible for its biological activity remains a speculative exercise.

This situation is not unique to this compound and highlights a critical bottleneck in natural product research. The initial excitement generated by a promising biological activity can be significantly tempered by the arduous process of structural confirmation. Therefore, a key strategic implication is the necessity for robust and integrated approaches to structure elucidation, combining modern spectroscopic techniques, total synthesis, and computational modeling from the outset of a discovery campaign.

Synthetic Accessibility and Analogue Generation:

The total synthesis of the nominal structure of this compound has been achieved, a significant feat in itself. nih.gov However, the complexity of cyclic peptide synthesis, especially those containing non-standard amino acids, presents a considerable hurdle for the rapid generation of analogues required for comprehensive SAR studies. The efficiency and modularity of the synthetic route directly impact the feasibility of exploring the chemical space around the natural product scaffold.

For a natural product like this compound to serve as a viable starting point for lead discovery, synthetic strategies must be developed that are not only successful in confirming the structure but are also amenable to the creation of a focused library of derivatives. This allows for the systematic probing of key structural motifs and the optimization of properties such as potency, selectivity, and pharmacokinetic parameters.

The Promise of Unexplored Chemical Space:

Despite the current uncertainties, the unique cyclic hexapeptide structure of this compound represents a region of chemical space that is distinct from traditional small-molecule drugs. Cyclic peptides, in general, offer a compelling combination of structural pre-organization, which can lead to high binding affinity and selectivity, and the potential for oral bioavailability, a traditional challenge for peptide-based therapeutics.

The strategic imperative, therefore, is to leverage the structural novelty of natural products like this compound. Even if the parent molecule itself does not proceed through the drug development pipeline, its core scaffold can serve as an inspiration for the design of novel peptidomimetics or other small molecules that capture its essential pharmacophoric features.

Future Directions and Strategic Recommendations:

To harness the full potential of natural products like this compound in lead discovery, the following strategic considerations are paramount:

Prioritization of Structural Confirmation: A definitive determination of the absolute and relative stereochemistry of this compound is a prerequisite for any meaningful biological investigation. This will likely require a combination of advanced spectroscopic methods, such as NMR spectroscopy and X-ray crystallography (if suitable crystals can be obtained), and further, meticulous total synthesis efforts.

Development of Flexible Synthetic Routes: Future synthetic endeavors should focus not only on confirming the natural product's structure but also on creating pathways that allow for the facile introduction of structural diversity. This will be crucial for subsequent SAR studies.

Early Integration of Biological and Computational Tools: Once the correct structure is in hand, a suite of chemical biology tools, including the development of chemical probes and target identification studies, should be deployed. In parallel, computational modeling can help to rationalize the SAR data and guide the design of next-generation analogues.

The journey of this compound from its discovery to its potential as a lead compound is emblematic of the modern challenges and opportunities in natural product chemistry. While the path is complex and requires a multidisciplinary approach, the unique chemical architectures offered by nature continue to be an invaluable resource for the discovery of new medicines. The strategic lessons learned from the investigation of this compound will undoubtedly inform and guide future efforts in this critical area of research.

Biosynthetic Considerations for Cyclocinamide B

Proposed Biosynthetic Origins of Cyclic Peptides in Marine Sponges

Marine sponges are well-established sources of a diverse array of bioactive cyclic peptides researchgate.netmdpi.comencyclopedia.pub. While historically it was often assumed that the sponges themselves were the producers of these compounds, increasing evidence suggests that many, if not most, of these secondary metabolites are produced by symbiotic microorganisms, such as bacteria, living within the sponge tissues mdpi.comencyclopedia.pubpnas.orgjst.go.jp. These symbiotic relationships are believed to contribute significantly to the chemical diversity observed in sponges mdpi.comencyclopedia.pubjst.go.jp. However, recent studies also indicate that sponges themselves can produce short macrocyclic peptides via ribosomally synthesized and post-translationally modified peptide (RiPP) pathways pnas.org. The biosynthesis of cyclic peptides in marine sponges can thus originate from either the sponge host or its associated microbial symbionts, utilizing different biosynthetic machineries pnas.org.

Role of Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS) Pathways in Cyclocinamide Formation

Non-ribosomal peptide synthetases (NRPS) are large, modular enzyme complexes responsible for the biosynthesis of a vast array of peptide natural products, independently of the ribosomal machinery mdpi.comencyclopedia.pub. Many cyclic peptides and depsipeptides from marine organisms, including sponges, are biosynthesized via NRPS pathways mdpi.comencyclopedia.pubnih.gov. These pathways often involve the incorporation of non-proteinogenic amino acids and can be coupled with polyketide synthase (PKS) pathways, leading to hybrid molecules researchgate.netmdpi.comencyclopedia.pubnih.gov. PKS enzymes are involved in the biosynthesis of polyketides, a class of natural products derived from the polymerization of acetyl-CoA or propionyl-CoA units. Cyclocinamide B is described as a putative NRPS product univ-lille.fr. Cyclocinamide A, a related compound, has been identified as a NRPS-PKS mixed biogenetic derived compound nih.gov. The modular nature of NRPS allows for the sequential addition and modification of amino acids, enabling the synthesis of complex peptide structures with diverse functionalities mdpi.comencyclopedia.pub.

Enzymatic Post-Translational Modifications (e.g., Halogenation, N-formylation)

Post-translational modifications (PTMs) are crucial steps in the biosynthesis of many natural products, altering the structure and properties of the initial peptide or polyketide chain wikipedia.orgnih.gov. In marine cyclic peptides from sponges, enzymatic PTMs such as halogenation and N-formylation are frequently observed researchgate.netresearchgate.net. This compound is characterized by the presence of halogen atoms in its structure researchgate.net. Halogenation, the enzymatic incorporation of halogen atoms (like bromine or chlorine), is a common modification in marine natural products and is catalyzed by halogenase enzymes oup.com. N-formylation, the addition of a formyl group to the N-terminus of a peptide, is another notable PTM found in some marine peptides, such as the halicylindramides nih.gov. Formyl-transferase domains have been identified within NRPS systems, suggesting their role in catalyzing this modification during non-ribosomal peptide synthesis oup.com. These enzymatic modifications contribute significantly to the structural complexity and biological activity of these compounds.

Stereospecificity in Biosynthetic Pathways of Non-Proteinogenic Amino Acids

The presence of non-proteinogenic amino acids, including D-isomers, is a hallmark of many marine cyclic peptides researchgate.netnih.gov. The biosynthesis of these non-canonical amino acids occurs through specialized metabolic pathways that employ a variety of enzymatic transformations, often with high stereospecificity acs.org. Racemization, the conversion of L-amino acids to their D-counterparts, is a frequently observed modification in marine sponge peptides researchgate.netresearchgate.net. D-amino acids play a significant role in the structure and stability of peptides, including increasing resistance to proteolytic degradation rsc.org. The stereochemical assignment of the amino acid residues within cyclic peptides is critical for understanding their structure-activity relationships and biosynthesis. For cyclocinamide A and B, investigations into their stereochemistry through synthesis have suggested that initial assignments may require re-evaluation researchgate.netresearchgate.netescholarship.orgnih.gov. Techniques like Marfey's analysis are commonly used to determine the absolute stereochemistry of amino acids within these complex molecules researchgate.netacs.orgnih.gov. Studies on other nonproteinogenic amino acids in marine sponges, such as homoarginine, have shown the exclusive presence of the L-isomer, highlighting the stereospecific nature of these biosynthetic pathways acs.orgnih.gov.

Advanced Analytical Techniques in Cyclocinamide B Research

Molecular Networking for Consequence Analysis and Discovery of Congeners

Molecular networking is a powerful mass spectrometry-based approach that organizes MS/MS data based on spectral similarity, enabling the visualization of chemical relationships within complex mixtures scispace.comspringernature.com. This technique has been instrumental in the discovery of new natural products and the identification of congeners, which are compounds structurally related to a known metabolite nih.govwilddata.cn.

In the context of cyclocinamide B research, molecular networking has been applied to analyze extracts from marine sponges, the source of these cyclic peptides. For instance, LC-MS and molecular networking analyses of an extract from the marine sponge Psammocinia sp. led to the discovery of cyclopsammocinamides A and B researchgate.netjst.go.jp. These compounds were found to be cyclic peptides enantiomeric to cyclocinamide A and structurally related to it, as revealed by their fragmentation patterns in the molecular network researchgate.netjst.go.jp. This demonstrates the utility of molecular networking in rapidly identifying known natural products and simultaneously uncovering new, structurally similar compounds from complex biological sources scispace.com. By clustering related MS/MS spectra, molecular networking provides a visual map of the chemical diversity within an extract and highlights potential new congeners for targeted isolation and characterization springernature.com.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis (HRFT MS/MS)

High-resolution mass spectrometry (HRMS), particularly coupled with tandem mass spectrometry (MS/MS), is fundamental for determining the elemental composition and structural details of natural products. HRFT MS/MS provides highly accurate mass measurements and detailed fragmentation patterns that are essential for piecing together the structure of a molecule.

Structural elucidation of this compound, along with the related corticiamide A, has relied extensively on a combination of high-field NMR and HRFT MS/MS experiments researchgate.netresearchgate.net. HRMS helps to constrain the possible elemental compositions of the parent ion and its fragments uni-saarland.de. MS/MS experiments involve the fragmentation of selected ions and the measurement of the mass-to-charge ratios of the resulting fragment ions. Analyzing these fragmentation patterns provides crucial information about the connectivity of atoms and the presence of specific substructures within the molecule uni-saarland.denih.gov. For complex cyclic peptides like this compound, understanding the fragmentation pathways observed in HRFT MS/MS is critical for confirming proposed structures and differentiating between potential isomers.

Integration of Computational and Experimental Data for Complex Natural Product Characterization

The characterization of complex natural products often requires the integration of data from various experimental techniques with computational methods. This integrated approach can enhance the accuracy of structural assignments, particularly for molecules with multiple stereocenters or complex folding patterns.

For cyclocinamide A, a closely related analog of this compound, computational methods have played a significant role in resolving its stereochemistry. The DP4 probability method, a computational tool that combines calculated NMR chemical shifts with experimental NMR data, was successfully utilized to establish the true structure and absolute stereochemistry of cyclocinamide A researchgate.netresearchgate.net. Benchmarking computational methods against experimental NMR spectra of synthesized isomers was necessary to accurately predict the natural stereochemistry researchgate.netresearchgate.net.

The integration of computational tools is becoming increasingly important in natural product discovery workflows mdpi.comnih.gov. Comprehensive databases of known compounds and their associated spectroscopic and spectrometric data are crucial resources for comparing experimental data and facilitating the identification and characterization of both known and novel metabolites springernature.comuni-saarland.demdpi.com. By combining high-quality experimental data from techniques like HRMS and NMR with computational analysis and database matching, researchers can achieve a more confident and detailed characterization of complex natural products such as this compound and its congeners.

Future Directions and Unresolved Questions in Cyclocinamide B Research

Definitive Stereochemical Confirmation for Natural Product Samples

The precise stereochemistry of cyclocinamide B from natural sources has been a subject of discussion and requires definitive confirmation. Initial isolation of this compound proposed a stereochemistry of 4S, 7R, 11S, 14R nih.govnih.gov. However, comparisons of synthetic this compound with the natural product have shown inconsistencies in analytical data, particularly in NMR spectra and optical rotation values, suggesting that the initially assigned stereochemistry for the natural product may not be entirely accurate or that the true structures of cyclocinamide A and B have not been fully defined nih.govescholarship.org.

Cyclocinamide A, a closely related congener, has also presented challenges in stereochemical assignment. Initial reports suggested an all-S stereochemistry for cyclocinamide A morressier.com. Subsequent synthetic efforts produced different stereoisomers, but none initially matched the natural product's NMR data morressier.com. More recent work on cyclocinamide A utilized a DP4 analysis protocol, combined with total synthesis, to propose a revised natural stereochemistry of 4S, 7R, 11R, 14S nih.govunc.edu. This successful approach for cyclocinamide A suggests that similar advanced computational and synthetic strategies could be crucial for definitively confirming the stereochemistry of natural this compound. The inconsistencies observed between synthetic and natural samples of both cyclocinamide A and B underscore the complexity of assigning stereocenters in these flexible cyclic peptides with multiple chiral centers nih.govnih.gov.

Comparison of NMR data between natural cyclocinamide A and natural this compound has indicated that they possess the same relative stereochemistry among their four chiral centers nih.govescholarship.org. However, differences in reported optical rotations ([α]D = 9.6 for natural CC-B and [α]D = 29 for initial isolation of CC-A) suggest potential differences in absolute stereochemistry or purity nih.gov. Further rigorous analysis, potentially involving advanced spectroscopic techniques, computational methods like DP4 analysis applied directly to this compound, and the synthesis of additional stereoisomers, is necessary to unequivocally establish the absolute stereochemistry of natural this compound.

Comprehensive Elucidation of Biosynthetic Gene Clusters

The biosynthesis of this compound, like many complex marine natural products, is believed to be governed by specific biosynthetic gene clusters (BGCs). Elucidating these gene clusters is essential for understanding how the producing organism synthesizes this molecule and for exploring potential avenues for biotechnological production or structural modification. While the producing organism of this compound is the marine sponge Corticium sp. acs.org, sponges are known to harbor diverse microbial communities, and the actual producers of many sponge-derived natural products are symbiotic microorganisms researchgate.net.

Identifying the specific microorganism responsible for this compound production within the sponge is a critical first step towards elucidating the BGC. This could involve techniques such as microbial culturing from sponge tissues, metagenomic analysis of the sponge microbiome, and single-cell genomics to link specific microorganisms to the production of this compound. Once candidate microorganisms are identified, genome sequencing and bioinformatic analysis can be employed to search for potential BGCs.

Given the peptide nature of this compound, its biosynthesis likely involves non-ribosomal peptide synthetases (NRPSs) or a combination of NRPSs and polyketide synthases (PKSs) nih.gov. Identifying the specific modules and domains within the BGC responsible for incorporating the unique amino acids and catalyzing the cyclization and halogenation steps would provide valuable insights into the biosynthetic pathway. Techniques such as gene knockout or overexpression in model organisms could then be used to confirm the function of identified genes within the BGC. Comprehensive elucidation of the this compound BGC would not only reveal the enzymatic machinery involved but could also open possibilities for synthetic biology approaches to produce this compound and its analogues.

Advanced Chemical Synthesis of Undiscovered Stereoisomers and Rationally Designed Analogues

Chemical synthesis has played a vital role in investigating the cyclocinamides, particularly in attempting to confirm their stereochemistry and explore structure-activity relationships nih.govnih.gov. However, the synthesis of this compound and its various stereoisomers presents significant challenges due to the molecule's complexity, including the presence of multiple stereocenters and the 14-membered cyclic peptide core nih.gov.

As highlighted by the work on cyclocinamide A, the synthesis of different stereoisomers is crucial for comparison with the natural product and for understanding the impact of stereochemistry on biological activity nih.govmorressier.com. To date, not all possible stereoisomers of this compound have been synthesized. Undertaking the advanced chemical synthesis of these undiscovered stereoisomers is essential for definitively matching synthetic samples to the natural product and resolving the stereochemical ambiguity.

Beyond stereoisomers, the rational design and synthesis of this compound analogues could provide valuable information about the structural features critical for its biological activities. This could involve modifying specific amino acid residues, altering the size or composition of the cyclic core, or introducing different halogenation patterns. Such analogue synthesis, guided by insights from stereochemical studies and potential future biological target identification, could lead to the development of compounds with improved potency, selectivity, or other desirable pharmacological properties. Advanced synthetic strategies, including solid-phase peptide synthesis, solution-phase cyclization techniques, and the incorporation of modified or non-proteinogenic amino acids, will be necessary for these efforts.

Further Investigations into the Broader Biological Role of Cyclocinamides in their Natural Environment

While this compound was initially noted for its biological properties, including a reported lack of cytotoxicity against the HCT-116 cell line nih.govresearchgate.net, its broader biological role in the natural environment remains largely unexplored. Marine natural products often serve ecological functions, such as defense against predation, competition with other organisms, or signaling within symbiotic relationships researchgate.net.

Investigating the ecological role of this compound in the Corticium sponge and its associated microbiome could provide valuable context for its existence and potential bioactivities. This could involve studying its concentration and distribution within the sponge, assessing its effects on potential predators, competitors (like bacteria or fungi), and symbionts. Experiments evaluating the impact of this compound on the growth, behavior, or interactions of co-occurring marine organisms could shed light on its ecological function.

Furthermore, exploring the biological activities of this compound beyond initial cytotoxicity screenings is warranted. Given the diverse bioactivities observed for other marine cyclic peptides, this compound might possess other pharmacological properties, such as antimicrobial, antiviral, or anti-inflammatory effects. Investigating these potential activities could reveal new therapeutic opportunities and provide further clues about its role in the natural environment. Understanding the ecological pressures that led to the evolution of this compound biosynthesis could also offer insights into its biological significance.

Q & A

Q. What are the key structural features of cyclocinamide B, and how are they validated experimentally?

this compound’s structure is characterized by a cyclic peptide framework with unique stereochemical configurations. Validation typically involves nuclear magnetic resonance (NMR) spectroscopy for atomic connectivity and X-ray crystallography for absolute stereochemistry . For example, in the case of cyclocinamide A (a structural analog), NMR data combined with Marfey’s analysis confirmed the presence of brominated tryptophan residues, a feature likely shared with this compound . Researchers should cross-reference spectral data with synthetic standards or analogs to resolve ambiguities.

Q. What methodologies are recommended for isolating this compound from natural sources?

Isolation involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as vacuum liquid chromatography (VLC) and HPLC. Fractionation guided by bioactivity assays (e.g., antimicrobial or cytotoxic activity) is critical. Purity validation requires mass spectrometry (HR-ESI-MS) and comparative TLC/NMR with published data . Researchers must document solvent systems and column parameters meticulously to ensure reproducibility .

Q. How can researchers address inconsistencies in reported bioactivity data for this compound?

Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions, sample purity, or biological models. To resolve discrepancies:

  • Standardize assay protocols (e.g., cell lines, incubation times).
  • Re-isolate and re-test the compound under controlled conditions.
  • Perform statistical analysis (e.g., ANOVA) to assess variability . Cross-referencing with structurally related compounds (e.g., cyclocinamide A) can contextualize results .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the biosynthetic pathway of this compound?

Advanced approaches include:

  • Genome mining : Identify nonribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) gene clusters in the host organism (e.g., sponge-associated microbes) .
  • Isotopic labeling : Track precursor incorporation (e.g., ¹³C-labeled amino acids) using LC-MS/MS.
  • Heterologous expression : Clone putative biosynthetic genes into model organisms (e.g., E. coli) to confirm enzyme function .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

SAR studies require:

  • Synthetic analogs : Modify specific residues (e.g., brominated tryptophan) via solid-phase peptide synthesis (SPPS) or semi-synthesis .
  • Bioactivity profiling : Test analogs against target assays (e.g., cancer cell lines, microbial panels).
  • Computational modeling : Use molecular docking or MD simulations to predict binding interactions with biological targets (e.g., proteases) . Document synthetic yields and purification steps to ensure comparability .

Q. What are the challenges in achieving total synthesis of this compound, and how can they be mitigated?

Key challenges include:

  • Macrocyclization : Low yields due to steric hindrance; optimize using high-dilution conditions or enzyme-mediated cyclization .
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis for challenging centers.
  • Post-synthetic modifications : Bromination or oxidation steps require precise stoichiometric control. Validate synthetic products via 2D NMR (COSY, NOESY) and compare with natural isolates .

Q. How should researchers address ethical and reproducibility concerns in natural product studies involving this compound?

  • Source documentation : Record geographic origin, specimen vouchers, and collection permits for sponges or microbes .
  • Data transparency : Publish full spectral data (NMR, MS) in supplementary materials .
  • Replicability : Provide step-by-step isolation protocols and raw assay data to enable independent verification .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?

  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
  • Multivariate analysis : Apply PCA or clustering to identify bioactivity patterns across analogs .
  • Error reporting : Include standard deviations and p-values for triplicate experiments .

Q. How can researchers ensure their findings on this compound meet journal-specific formatting requirements?

  • Structural depictions : Follow journal guidelines for chemical drawings (e.g., ChemDraw) and avoid overcrowding figures .
  • Data compression : Use tables to summarize spectral data (e.g., δH, δC NMR shifts) instead of verbose text .
  • Ethical compliance : Declare conflicts of interest and funding sources in the acknowledgments section .

Contradiction Resolution and Knowledge Gaps

Q. How can conflicting reports on this compound’s ecological role be reconciled?

Divergent hypotheses (e.g., antimicrobial defense vs. symbiont communication) require:

  • Field experiments : Monitor metabolite production in situ under environmental stressors.
  • Metabolomic profiling : Compare this compound levels in healthy vs. diseased sponges .
  • Interdisciplinary collaboration : Integrate chemical ecology with microbial genomics .

Q. What steps should be taken if spectral data for this compound do not match published literature?

  • Re-isolate and re-characterize : Confirm the compound’s identity via HR-MS and 2D NMR.
  • Review isolation protocols : Check for degradation during extraction (e.g., light/heat sensitivity).
  • Engage in peer discussion : Contact original authors to verify data or identify potential errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cyclocinamide B
Reactant of Route 2
Reactant of Route 2
cyclocinamide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.